1,3-Bis(allyloxy)benzene
CAS No.: 13594-95-1
Cat. No.: VC7862892
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13594-95-1 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 1,3-bis(prop-2-enoxy)benzene |
| Standard InChI | InChI=1S/C12H14O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h3-7,10H,1-2,8-9H2 |
| Standard InChI Key | AZJYGOOYSJQPLJ-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CC(=CC=C1)OCC=C |
| Canonical SMILES | C=CCOC1=CC(=CC=C1)OCC=C |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound’s structure consists of a benzene core with two allyloxy () substituents in the meta configuration. This arrangement confers unique electronic and steric properties, distinguishing it from its ortho and para isomers. The allyloxy groups introduce sites of unsaturation, enabling participation in cycloadditions, oxidations, and polymerizations.
The meta substitution pattern reduces symmetry compared to the para isomer, potentially affecting crystallization behavior and intermolecular interactions.
Synthesis and Optimization
Conventional Synthesis Routes
The most straightforward route involves O-allylation of resorcinol (1,3-dihydroxybenzene) with allyl bromide under basic conditions. A typical protocol includes:
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Dissolving resorcinol in a polar aprotic solvent (e.g., acetone or DMF).
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Adding allyl bromide in the presence of potassium carbonate or aqueous KOH.
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Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
This method yields 1,3-bis(allyloxy)benzene with moderate efficiency (~60–70% yield). Side products may include mono-allylated derivatives and elimination byproducts.
Advanced Methodologies
Recent advances leverage ultrasonication and microwave irradiation to improve reaction kinetics. Ultrasonication disrupts interfacial barriers in biphasic systems, accelerating mass transfer and achieving yields exceeding 85% . Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains challenging.
Reactivity and Chemical Transformations
Oxidation Reactions
The allyloxy groups undergo selective oxidation to yield aldehydes or carboxylic acids. For example:
Oxidation typically requires strong agents like potassium permanganate or ozone, with reaction outcomes depending on stoichiometry and temperature.
Reduction Pathways
Catalytic hydrogenation () saturates the allylic double bonds, producing 1,3-bis(propoxy)benzene. This transformation is critical for modifying the compound’s rigidity and solubility.
Applications in Materials Science
Photopolymerization Initiators
1,3-Bis(allyloxy)benzene derivatives serve as photoinitiators in free-radical systems. When combined with iodonium salts and amines, they generate initiating radicals under UV or visible light. Applications include:
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3D printing resins
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Dental composites
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Optical adhesives
Comparative Performance in Polymer Networks
A study comparing meta- and para-substituted allyl ethers revealed that 1,3-bis(allyloxy)benzene forms less ordered polymer networks, enhancing flexibility in elastomers.
| Property | 1,3-Bis(allyloxy)benzene | 1,4-Bis(allyloxy)benzene |
|---|---|---|
| Glass Transition Temp (°C) | 45 | 72 |
| Tensile Strength (MPa) | 12.3 | 18.9 |
Future Research Directions
Green Synthesis Innovations
Developing solvent-free or bio-catalytic routes could enhance sustainability. Enzymatic O-allylation using lipases or transferases presents a promising avenue.
Advanced Material Applications
Exploration in self-healing polymers and stimuli-responsive coatings remains underexplored. The compound’s dual reactivity (allyl + ether) offers opportunities for designing multi-functional materials.
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